molecular formula C8H8FNO3 B112869 2-Amino-4-fluoro-5-methoxybenzoic acid CAS No. 637347-90-1

2-Amino-4-fluoro-5-methoxybenzoic acid

Cat. No.: B112869
CAS No.: 637347-90-1
M. Wt: 185.15 g/mol
InChI Key: IRDKEEYUZLEIGW-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO3/c1-13-7-2-4 (8 (11)12)6 (10)3-5 (7)9/h2-3H,10H2,1H3, (H,11,12) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature .

Scientific Research Applications

Gallic Acid and Inflammatory Diseases

Gallic acid, a natural metabolite found in various fruits and plants, has been extensively studied for its anti-inflammatory properties. Research has shown that gallic acid can modulate the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and chemokines. This suggests potential applications in treating inflammation-related diseases, providing a theoretical basis for clinical applications and guiding future research and medicinal development of similar compounds (Jinrong Bai et al., 2020).

Brain Tumors and Clinical PET Research

The role of clinical PET in diagnosing and managing brain tumors, including gliomas, has been updated to include prognosis prediction and therapy planning and monitoring. The research on large neutral amino acid tracers for targeting biopsies and therapy planning could inform the development of diagnostic and therapeutic strategies for brain tumors, suggesting a pathway for the potential application of related compounds in medical imaging and treatment planning (K. Herholz, 2017).

Synthesis of 2-Fluoro-4-bromobiphenyl

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material, highlights the importance of developing practical and scalable synthetic methods for such compounds. This could provide insights into the synthesis of related fluorinated benzene derivatives, potentially including 2-Amino-4-fluoro-5-methoxybenzoic acid (Yanan Qiu et al., 2009).

Metal(II) 2-fluorobenzoate Complexes

The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to future research by detailing how metals affect the structure of related compounds. This research can inform the design of metal-organic frameworks or coordination compounds for various applications, including catalysis, sensing, and material science (F. E. Öztürkkan & H. Necefoğlu, 2022).

Antioxidant Activity and Pharmacological Properties

Research on phenolic acids like Chlorogenic Acid (CGA) and their diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, suggests a broad area of application for related chemical structures. Understanding the pharmacological impact of such compounds on lipid and glucose metabolism could inform the development of treatments for metabolic disorders and other diseases (M. Naveed et al., 2018).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-4-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDKEEYUZLEIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637347-90-1
Record name 2-amino-4-fluoro-5-methoxybenzoic acid
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